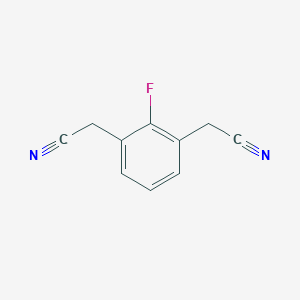

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7FN2. It is a fluorinated derivative of benzenediacetonitrile, characterized by the presence of a fluorine atom at the 2-position of the benzene ring. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile typically involves the manipulation of carbon-fluorine bonds. One notable method includes the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes. Another method involves the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile undergoes various chemical reactions, including:

Electrosynthesis: This process involves the formation of photoluminescent polymers from p-fluoroanisole.

Reduction: The electrolytic reduction of related compounds in acetonitrile.

Common Reagents and Conditions:

Electrolytic Reduction: Acetonitrile as a solvent, with specific electrolytic conditions.

Electrosynthesis: p-Fluoroanisole as a starting material, with acetonitrile as the solvent.

Major Products:

Photoluminescent Polymers: Formed through the electrosynthesis process.

1-Fluoro-2-aryl-ethylenes and Arylethylenes: Formed through electrolytic reduction.

Wissenschaftliche Forschungsanwendungen

2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile has several scientific research applications:

Polymer Synthesis: Polymers derived from this compound exhibit remarkable thermal stability and solubility in common organic solvents.

Material Science: The compound’s derivatives are used in the synthesis of materials with desired chemical properties.

Environmental Monitoring: Derivatives of this compound have been explored for the detection of cyanide ions, showing potential for environmental monitoring and safety applications.

Wirkmechanismus

The mechanism of action for 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile primarily involves its ability to participate in electrosynthesis and reduction reactions. The fluorine atom in the compound plays a crucial role in its reactivity, influencing the formation of cation radicals and subsequent coupling reactions. These reactions lead to the formation of polymers and other products with unique electronic and photoluminescent properties.

Vergleich Mit ähnlichen Verbindungen

1,3-Benzenediacetonitrile: A non-fluorinated analog with similar structural features but different reactivity.

2,2’-(4,6-Dibromo-2-fluoro-1,3-phenylene)diacetonitrile: A brominated derivative with distinct chemical properties.

Uniqueness: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and the properties of its derivatives. This fluorinated compound exhibits enhanced stability and electronic properties compared to its non-fluorinated and brominated counterparts.

Biologische Aktivität

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C12H8F N2

- Molecular Weight : 216.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interactions with various biomolecular targets. These interactions can influence cellular pathways and biological processes:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : It may bind to certain receptors in the body, modulating their activity and influencing physiological responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Exhibits potential in scavenging free radicals and reducing oxidative stress. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Cytotoxicity | Demonstrated selective cytotoxic effects on certain cancer cell lines. |

| Neuroprotective | Potential protective effects on neuronal cells against toxicity. |

Cytotoxic Effects

A study published in a peer-reviewed journal explored the cytotoxicity of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines.

Neuroprotective Properties

In another study focusing on neuroprotection, researchers evaluated the effects of the compound on neuronal cells subjected to oxidative stress. The findings suggested that treatment with this compound resulted in:

- Reduction in Apoptosis : Lower rates of apoptosis were observed in treated cells compared to controls.

- Enhanced Cell Viability : A significant increase in cell viability was recorded under oxidative stress conditions.

Eigenschaften

IUPAC Name |

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBROZINNOMDLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CC#N)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371085 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-84-2 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.